molecular formula C14H13ClN2O3 B11173406 N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B11173406
M. Wt: 292.72 g/mol
InChI Key: UPXHHIVSOOLFEN-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both chloropyridine and dimethoxybenzamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C14H13ClN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18)

InChI Key

UPXHHIVSOOLFEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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